2-BROMO-5-CHLOROPHENOXYACETIC ACID
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Overview
Description
2-BROMO-5-CHLOROPHENOXYACETIC ACID is an organic compound with the molecular formula C8H6BrClO3 and a molecular weight of 265.49 g/mol . This compound is characterized by the presence of both bromine and chlorine atoms attached to a phenoxyacetic acid structure, making it a unique and versatile chemical in various applications.
Scientific Research Applications
Safety and Hazards
This compound is harmful if swallowed . It is advised to avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental ingestion, rinse mouth and do not induce vomiting. Seek immediate medical attention .
Mechanism of Action
Target of Action
It’s known that similar compounds often target specific enzymes or receptors within cells, altering their function and leading to changes in cell behavior .
Mode of Action
It’s suggested that similar compounds may interact with their targets through a process of binding or inhibition, leading to changes in the target’s function .
Biochemical Pathways
It’s plausible that the compound could influence various pathways depending on its specific targets .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
The effects would likely depend on the specific targets and pathways affected by the compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like 2-Bromo-5-chlorophenoxyacetic Acid. Factors such as temperature, pH, and the presence of other compounds can affect how it interacts with its targets .
Preparation Methods
The synthesis of 2-BROMO-5-CHLOROPHENOXYACETIC ACID typically involves the bromination and chlorination of phenoxyacetic acid derivatives. One common method includes the bromination of 2-chlorophenoxyacetic acid using bromine in the presence of a suitable catalyst . The reaction conditions often involve controlled temperatures and specific solvents to ensure the selective substitution of the bromine atom at the desired position on the phenoxy ring.
Industrial production methods may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to achieve high yields and purity of the final product .
Chemical Reactions Analysis
2-BROMO-5-CHLOROPHENOXYACETIC ACID undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms can be replaced by other nucleophiles.
Oxidation Reactions: The phenoxyacetic acid moiety can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or other reduced products.
Comparison with Similar Compounds
2-BROMO-5-CHLOROPHENOXYACETIC ACID can be compared with other phenoxyacetic acid derivatives, such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar growth-regulating properties.
4-Chloro-2-methylphenoxyacetic acid (MCPA): Another herbicide with selective action against broad-leaf weeds.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Known for its use in agriculture, although its use has been restricted due to environmental concerns.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other phenoxyacetic acid derivatives .
Properties
IUPAC Name |
2-(2-bromo-5-chlorophenoxy)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO3/c9-6-2-1-5(10)3-7(6)13-4-8(11)12/h1-3H,4H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNADVQVKXVDMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OCC(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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